![molecular formula C25H24FN5O2 B2560287 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone CAS No. 1260913-69-6](/img/structure/B2560287.png)

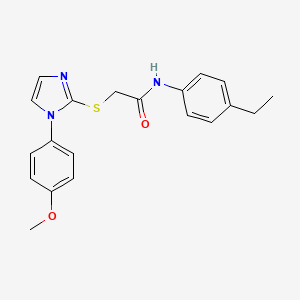

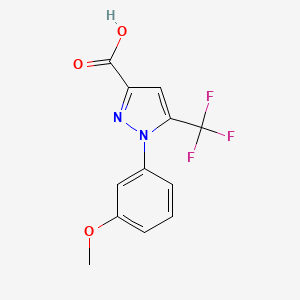

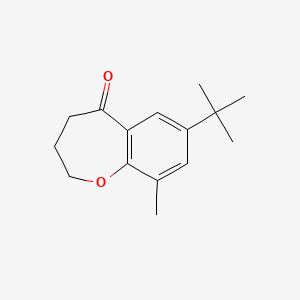

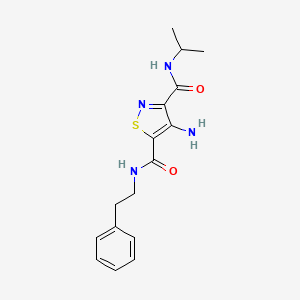

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

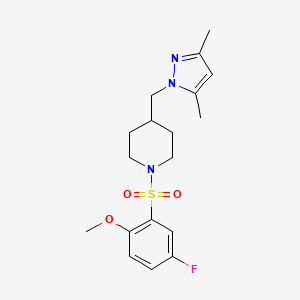

The synthesis of similar piperazine derivatives has been reported in the literature . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

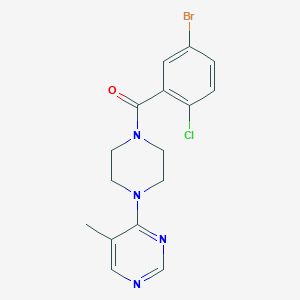

The molecular structure of this compound can be inferred from its IUPAC name. It contains a piperazine ring substituted at the 1-position with a 4-fluorophenyl group and at the 4-position with a complex group that includes a pyrrole ring and an oxadiazole ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

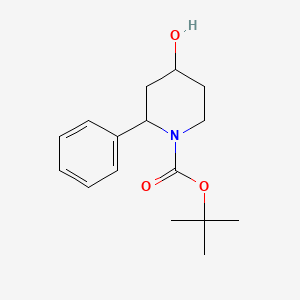

The process of synthesizing complex organic compounds, including those similar to the compound , involves meticulous chemical reactions that lead to the formation of the desired molecule. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate demonstrates a condensation reaction approach, employing carbamimide and 3-fluorobenzoic acid. This synthesis route highlights the intricate steps involved in creating such compounds, characterized by spectroscopic techniques like LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, further supported by single crystal XRD data to confirm the molecule's structure (Sanjeevarayappa et al., 2015).

Biological Evaluation

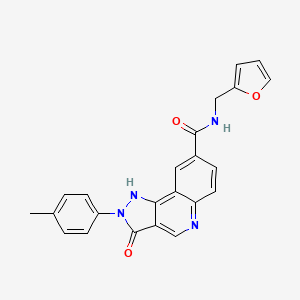

Biological evaluations of compounds structurally related to the specified molecule have been conducted to assess their potential as therapeutic agents. Investigations into their antibacterial, anthelmintic, antiviral, and cytotoxic activities reveal the multifaceted applications of these compounds in medicinal chemistry. For example, certain derivatives have shown moderate antibacterial and anthelmintic activities, indicating their potential use in treating specific infections and parasitic infestations (Sanjeevarayappa et al., 2015). Additionally, antiviral activities against HSV1 and HAV-MBB have been evaluated, underscoring the relevance of these compounds in antiviral research (Attaby et al., 2006).

Molecular Docking Studies

Molecular docking studies are crucial for understanding how these compounds interact with biological targets at the molecular level. These studies can predict the binding affinity and mode of action of compounds, providing valuable insights for drug design and development. For example, the synthesis and docking studies of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole illustrate the importance of computational approaches in evaluating the therapeutic potential of new molecules (Balaraju et al., 2019).

Zukünftige Richtungen

Future research could focus on further elucidating the biological activity of this compound, its mechanism of action, and its potential therapeutic applications. Additionally, more studies could be conducted to fully understand its physical and chemical properties, as well as its safety and hazards .

Eigenschaften

IUPAC Name |

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FN5O2/c1-18-4-6-19(7-5-18)24-27-25(33-28-24)22-3-2-12-31(22)17-23(32)30-15-13-29(14-16-30)21-10-8-20(26)9-11-21/h2-12H,13-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEVTPPZBZWPDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(furan-2-yl)-5-(naphthalen-1-ylmethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2560205.png)

![N-[(2,5-dimethoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide](/img/structure/B2560222.png)

![1-(3,4-dimethoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2560227.png)